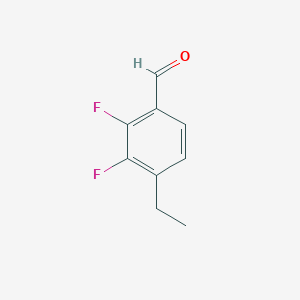

4-Ethyl-2,3-difluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,3-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-2-6-3-4-7(5-12)9(11)8(6)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNNVWRXBOWCMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Spectroscopic Characterization of 4 Ethyl 2,3 Difluorobenzaldehyde and Analogues

Molecular Structure and Conformational Analysis

The spatial arrangement of atoms and the conformational preferences of a molecule are fundamental to understanding its reactivity and physical properties. For substituted benzaldehydes, the orientation of the aldehyde group relative to the benzene (B151609) ring and its substituents is of particular interest.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stable conformations and geometric parameters of molecules. For substituted benzaldehydes, two primary planar conformers are typically considered: the O-cis and O-trans rotomers, where the carbonyl oxygen is oriented cis or trans, respectively, to a particular substituent on the ring.

In the case of 2,3-difluorobenzaldehyde (B42452), a close analogue to the title compound, computational studies using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been performed to determine the preferred conformation. researchgate.net These studies indicate that the O-trans conformer, where the carbonyl oxygen is directed away from the fluorine atoms, is energetically more stable than the O-cis conformer. researchgate.net This preference is attributed to the minimization of steric and electrostatic repulsion between the electronegative oxygen and fluorine atoms. For 2,3-difluorobenzaldehyde, the energy difference between the anti (O-trans) and syn (O-cis) conformations has been estimated to be around 10.9 kJ/mol. researchgate.net

For 4-Ethyl-2,3-difluorobenzaldehyde, it is expected that the aldehyde group will also adopt a planar orientation with respect to the benzene ring to maximize π-conjugation. The presence of the ethyl group at the para position is not expected to significantly alter the conformational preference of the aldehyde group, which will likely be dictated by the ortho-difluoro substitution pattern. Therefore, the O-trans conformer is predicted to be the more stable form.

Below is a table of predicted geometric parameters for the O-trans conformer of 2,3-difluorobenzaldehyde, which serves as a model for the title compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=O | 1.21 |

| C-C (ring) | 1.39 - 1.41 |

| C-F | 1.35 - 1.36 |

| C-CHO | 1.48 |

| ∠CCO (aldehyde) | 124.5 |

| ∠CCH (aldehyde) | 115.5 |

| ∠C-C-C (ring) | 118 - 122 |

Data is based on computational studies of 2,3-difluorobenzaldehyde and generalized for substituted benzaldehydes. researchgate.netresearchgate.netresearchgate.net

The planarity of the benzaldehyde (B42025) moiety is a result of the balance between the stabilizing effect of conjugation and the destabilizing steric interactions between the aldehyde group and ortho substituents. In 2,3-difluorobenzaldehyde, despite the presence of two ortho fluorine atoms, the molecule is predicted to be planar in its ground state conformers. researchgate.net

Intramolecular interactions, such as hydrogen bonding, can also influence the conformation and planarity. In fluorinated organic molecules, weak C-H···F hydrogen bonds can occur. nih.govucla.edu For this compound, the possibility of an intramolecular hydrogen bond between the aldehyde hydrogen and the ortho-fluorine atom in the O-cis conformation exists. However, as computational studies on analogous compounds suggest, the steric and electrostatic repulsion between the oxygen and fluorine atoms in this conformation likely outweighs the stabilizing effect of such a weak interaction, making the O-trans conformer more favorable. researchgate.net The planarity of the molecule is crucial for maximizing the resonance effect between the benzene ring and the aldehyde group.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are computational tools used to understand and predict the reactive behavior of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests higher reactivity.

For substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the benzene ring and the substituents, while the LUMO is a π*-orbital with significant contribution from the carbonyl group. In this compound, the electron-donating ethyl group is expected to raise the HOMO energy level, while the electron-withdrawing fluorine atoms and the aldehyde group will lower the LUMO energy level. This combined effect is likely to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive.

The table below presents typical HOMO, LUMO, and energy gap values for related substituted benzaldehydes, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzaldehyde | -6.8 | -1.9 | 4.9 |

| 2,3-Difluorobenzaldehyde | -7.2 | -2.3 | 4.9 |

| 4-Ethylbenzaldehyde | -6.5 | -1.8 | 4.7 |

These values are illustrative and based on typical DFT calculation results for substituted benzaldehydes. nih.govnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.dewalisongo.ac.id Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

In this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom, making it the primary site for electrophilic attack (e.g., protonation). wolframcloud.com The aldehyde carbon atom, being bonded to the highly electronegative oxygen, will exhibit a positive potential, making it susceptible to nucleophilic attack. The fluorine atoms will also contribute to regions of negative potential. The aromatic ring will have a mixed potential, with the ethyl group slightly increasing the electron density in its vicinity.

Intermolecular Interactions and Solid-State Studies

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For substituted benzaldehydes, these interactions play a crucial role in determining the crystal packing and, consequently, the material's physical properties.

X-ray crystallography studies of various substituted benzaldehydes have revealed the importance of weak intermolecular interactions such as C-H···O and C-H···π hydrogen bonds in their crystal packing. nih.gov In fluorinated aromatic compounds, C-H···F interactions can also play a significant role in directing the supramolecular assembly. nih.gov

Hirshfeld Surface Analysis of Crystal Packing

The Hirshfeld surface of this compound can be computationally predicted to understand its intermolecular interactions. The surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates the pro-crystal electron density. Key insights are derived from mapping dnorm, shape index, and curvedness onto this surface.

Based on studies of analogous compounds, the dnorm map would be expected to highlight C–H···O and C–H···F interactions as the most significant close contacts, appearing as prominent red areas. The shape index would reveal the characteristic hollows (red regions) and bumps (blue regions) indicative of π-π stacking between the aromatic rings. Curvedness maps would delineate the boundaries between interacting molecules.

A two-dimensional fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the Hirshfeld surface to the nearest nucleus, provides a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot is expected to be dominated by H···H, C···H/H···C, O···H/H···O, and F···H/H···F contacts. The relative contributions of these contacts for a related benzaldehyde derivative are presented in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 20.5 |

| O···H/H···O | 15.8 |

| F···H/H···F | 8.3 |

| C···C | 5.1 |

| Other | 5.1 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Characterization of Hydrogen Bonding and π-Stacking Interactions

The supramolecular architecture of crystalline this compound is anticipated to be stabilized by a network of weak intermolecular interactions.

Hydrogen Bonding: The primary hydrogen bonding interaction is expected to be of the C–H···O type, involving the aldehyde group. nih.gov The hydrogen atoms of the ethyl group and the aromatic ring can act as donors to the carbonyl oxygen atom of an adjacent molecule. Additionally, weak C–H···F hydrogen bonds may also contribute to the crystal packing, although these are generally considered less significant than C–H···O interactions.

Advanced Spectroscopic Interpretations through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for interpreting and predicting spectroscopic data, especially in the absence of experimental results.

Theoretical Vibrational Spectra and Experimental Correlation

The vibrational spectrum of this compound can be predicted using DFT calculations. These calculations provide the frequencies and intensities of the fundamental vibrational modes, which correspond to peaks in the infrared (IR) and Raman spectra. By comparing the calculated spectrum with those of known benzaldehyde derivatives, a reliable assignment of the vibrational modes can be achieved.

The table below presents the predicted characteristic vibrational frequencies for this compound based on DFT calculations and comparison with related molecules.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C-H stretch (aldehyde) | 2850-2750 | Stretching of the C-H bond of the aldehyde group |

| C=O stretch | 1710-1690 | Stretching of the carbonyl double bond |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching of the aromatic ring C-C bonds |

| C-F stretch | 1300-1100 | Stretching of the carbon-fluorine bonds |

| C-H bend (ethyl) | 1470-1370 | Bending vibrations of the C-H bonds in the ethyl group |

| Ring deformation | 1000-700 | In-plane and out-of-plane deformations of the aromatic ring |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The presence of the ethyl and difluoro substituents is expected to cause shifts in the characteristic vibrational frequencies of the benzaldehyde moiety. For instance, the C=O stretching frequency may be slightly altered due to the electronic effects of the substituents. Computational studies on other fluorinated benzaldehydes have shown good agreement between calculated and experimental spectra, lending confidence to the predicted vibrational modes for the title compound.

Rotational Spectroscopy for Gas-Phase Structural Determination

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry of molecules in the gas phase. Recent studies on difluorobenzaldehyde isomers have revealed the conformational landscapes of these molecules. For 2,3-difluorobenzaldehyde, the O-trans conformer, where the carbonyl oxygen is directed away from the ortho-fluorine atom, is the most stable. researchgate.net

The addition of an ethyl group at the 4-position is not expected to change this preference. Therefore, this compound is predicted to exist predominantly as the planar O-trans conformer in the gas phase. The ethyl group itself can adopt different conformations due to rotation around the C-C bond.

Computational calculations can predict the rotational constants (A, B, and C) for the different possible conformers. These constants are directly related to the moments of inertia of the molecule and can be used to unambiguously identify the observed species in a rotational spectrum. The predicted rotational constants for the most stable conformer of this compound are presented below.

| Rotational Constant | Predicted Value (MHz) |

| A | 2150 |

| B | 650 |

| C | 500 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The determination of these constants through experimental rotational spectroscopy would provide a definitive confirmation of the gas-phase structure of this compound.

Derivatization Strategies and Synthetic Utility in Academic Research

Construction of Diverse Chemical Scaffolds

The strategic placement of functional groups on the benzaldehyde (B42025) core enables its use in cyclization and multicomponent reactions to generate a wide array of heterocyclic and carbocyclic frameworks.

Fluorine-containing heterocycles are of great interest due to their prevalence in pharmaceuticals and agrochemicals. 4-Ethyl-2,3-difluorobenzaldehyde serves as a key starting material for these structures.

Pyrazoles: The synthesis of fluorinated pyrazoles can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. While not directly a 1,3-dicarbonyl, this compound can be converted into one. For instance, a Claisen-Schmidt condensation with an appropriate ketone can form an α,β-unsaturated ketone (a chalcone), which can then react with hydrazine to form the pyrazoline ring, subsequently oxidized to the pyrazole (B372694). Another pathway involves the Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound like diethyl malonate, followed by further transformations and cyclization with hydrazine. The difluoromethyl pyrazole carboxamide moiety is a crucial component in several modern fungicides. ccspublishing.org.cn

Quinoxaline Derivatives: Quinoxalines are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. royalsocietypublishing.orgrsc.orgsioc-journal.cn this compound can be a precursor to the required 1,2-dicarbonyl species. For example, a benzoin-type condensation of the aldehyde could yield an α-hydroxy ketone, which can then be oxidized to the corresponding benzil (B1666583) (a 1,2-dione). This resulting dione, bearing the 4-ethyl-2,3-difluorophenyl group, can then be condensed with various ortho-phenylenediamines to afford a library of substituted quinoxalines. rsc.org These compounds are investigated for a range of biological activities, including as potential inhibitors of apoptosis signal-regulated kinase 1 (ASK1). royalsocietypublishing.org

| Heterocycle | General Precursor from Aldehyde | Key Reaction |

| Pyrazole | α,β-Unsaturated Ketone / 1,3-Dicarbonyl | Claisen-Schmidt / Knoevenagel Condensation & Cyclization |

| Quinoxaline | 1,2-Dicarbonyl (Benzil) | Benzoin Condensation & Oxidation / Diamine Condensation |

Substituted cyclopropanes are important structural motifs in medicinal chemistry. The synthesis of cyclopropane (B1198618) derivatives from this compound can be accomplished through the reaction of an intermediate alkene. A common method involves a Wittig or Horner-Wadsworth-Emmons reaction of the aldehyde to form a styrene (B11656) derivative, such as (E)-1-(4-ethyl-2,3-difluorophenyl)prop-1-ene. This alkene can then undergo cyclopropanation. A well-established method for this is the reaction with trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride, which generates the cyclopropyl (B3062369) ring across the double bond. thieme-connect.com This approach allows for the synthesis of trans-2-(4-ethyl-2,3-difluorophenyl)cyclopropane derivatives, which are valuable chiral building blocks for more complex molecules. thieme-connect.com

| Reaction Step | Reagents | Intermediate/Product |

| Alkene Formation | Wittig Reagent (e.g., Ph3P=CHCH3) | 1-(4-ethyl-2,3-difluorophenyl)prop-1-ene |

| Cyclopropanation | Trimethylsulfoxonium iodide, NaH | 1-Ethyl-4-(2-methylcyclopropyl)-2,3-difluorobenzene |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is an excellent candidate for such reactions. A prominent example is the Biginelli reaction, which involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidones (DHPMs). sioc-journal.cn Using this compound in a chiral phosphoric acid-catalyzed asymmetric Biginelli reaction can lead to the direct formation of enantioenriched DHPMs, which are scaffolds of significant interest in drug discovery. sioc-journal.cn

| Multicomponent Reaction | Reactants | Product Scaffold |

| Biginelli Reaction | This compound, Ethyl Acetoacetate, Urea | Dihydropyrimidone (DHPM) |

| Ugi Reaction | This compound, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Preparation of Fluorine-Containing Functional Molecules

Beyond creating diverse core scaffolds, this compound is instrumental in synthesizing specific classes of functional molecules where the fluorinated phenyl moiety is a key feature.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to many flavonoids and are studied for their broad biological activities. cas.cn Fluorinated chalcones are synthesized through the base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and a substituted acetophenone (B1666503). acs.orgnih.gov In this context, this compound can be reacted with various acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govacs.org The resulting (E)-1-aryl-3-(4-ethyl-2,3-difluorophenyl)prop-2-en-1-ones are valuable intermediates themselves or can be used to synthesize other heterocyclic systems like flavones or pyrimidines. acs.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | Substituted Acetophenone | Claisen-Schmidt Condensation | Fluorinated Chalcone |

The difluoromethylthio (SCF₂H) group is increasingly recognized as a valuable substituent in medicinal chemistry due to its unique electronic properties and its potential to act as a hydrogen bond donor. royalsocietypublishing.org Recent advances have enabled the direct conversion of aldehydes into difluoromethylthioesters. A mild and efficient method involves a photocatalytic approach using a decatungstate catalyst (like TBADT) and a difluoromethylthiolating agent such as PhSO₂SCF₂H. acs.orgacs.org This redox-neutral reaction proceeds via a hydrogen atom transfer (HAT) mechanism, where the aldehydic C-H bond is converted into an acyl radical, which then combines with the difluoromethylthio source. ccspublishing.org.cnacs.org This method is noted for its broad substrate scope and excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.gov Applying this protocol to this compound would provide direct access to S-difluoromethyl 4-ethyl-2,3-difluorobenzothioate.

| Reaction Type | Key Reagents | Product Class |

| Photocatalytic Difluoromethylthiolation | PhSO₂SCF₂H, Tetrabutylammonium Decatungstate (TBADT), Light | Difluoromethylthioester |

Role as a Chiral Synthon and in Asymmetric Catalysis

The strategic placement of fluorine atoms and an ethyl group on the benzaldehyde ring system endows this compound with unique electronic properties that can be exploited in asymmetric synthesis. While direct and extensive research on this specific molecule as a chiral synthon is not widely documented, its structural features suggest significant potential in the synthesis of complex chiral molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aldehyde group and the aromatic ring, which is a key consideration in the design of asymmetric transformations.

Utilization in Enantioselective Synthesis of Chiral Amines and Phosphines

The synthesis of enantiomerically pure amines and phosphines is of paramount importance in medicinal chemistry and materials science. This compound can serve as a valuable starting material for the preparation of these chiral compounds through various synthetic strategies.

Chiral Amines:

The primary route to chiral amines from aldehydes involves the formation of an imine, followed by asymmetric reduction or the addition of a chiral nucleophile. The reactivity of the imine derived from this compound can be modulated by the fluorine substituents, potentially influencing the stereochemical outcome of the reaction.

A study on the synthesis of cyclopalladated compounds utilized the condensation of 2,3-difluorobenzaldehyde (B42452) with 4-fluorobenzylamine (B26447) to form the corresponding imine. ub.edu This imine was then subjected to cyclopalladation. This reaction highlights the feasibility of forming imines from 2,3-difluorobenzaldehyde derivatives, a critical first step in many enantioselective amine syntheses. The general approach often involves the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity. While no specific examples with this compound are available, the established methodologies for other substituted benzaldehydes are applicable. d-nb.infoacs.orgresearchgate.netgoogle.com

Table 1: Representative Methods for Chiral Amine Synthesis from Aldehydes

| Method | Description | Potential Applicability to this compound |

| Asymmetric Reductive Amination | Condensation with a chiral amine or ammonia (B1221849) followed by reduction of the resulting imine. The stereoselectivity is controlled by a chiral auxiliary or a chiral reducing agent. | The electron-withdrawing fluorine atoms could enhance the electrophilicity of the imine, potentially improving reaction rates. |

| Catalytic Asymmetric Hydrogenation of Imines | An imine formed from the aldehyde and an amine is hydrogenated using a chiral transition metal catalyst (e.g., Rh, Ir, Ru complexes with chiral phosphine (B1218219) ligands). | The steric and electronic properties of the difluoro- and ethyl-substituted phenyl ring would influence the binding to the catalyst and the enantioselectivity. |

| Asymmetric Nucleophilic Addition to Imines | Addition of organometallic reagents or other nucleophiles to an imine derived from the aldehyde, often in the presence of a chiral ligand or catalyst. | The fluorinated ring could influence the facial selectivity of the nucleophilic attack. |

Chiral Phosphines:

Chiral phosphines are crucial ligands in asymmetric catalysis. The synthesis of chiral phosphines often involves the reaction of a phosphine source with a chiral electrophile. This compound can be transformed into a precursor for such syntheses.

Research has demonstrated the synthesis of an aminophosphine (B1255530) from 2,3-difluorobenzaldehyde. researchgate.net The aldehyde was first converted to its dimethylhydrazone, which then underwent further transformations to yield the final chiral phosphine ligand. This indicates a viable pathway for incorporating the 2,3-difluorophenyl moiety into chiral phosphine architectures. The presence of the ethyl group in the 4-position would offer an additional point of steric and electronic tuning for the resulting phosphine ligand.

Table 2: Potential Strategies for Chiral Phosphine Synthesis from this compound

| Strategy | Description | Potential Outcome |

| Conversion to Chiral Phosphine Oxides | The aldehyde can be converted to a derivative that can react with a phosphine oxide precursor, followed by stereoselective reduction. | Synthesis of P-chiral phosphine ligands where the stereogenic center is the phosphorus atom. |

| Functionalization to Chiral Backbones | The aldehyde can be incorporated into a larger chiral scaffold which is then functionalized with a phosphine group. | Creation of ligands with axial or planar chirality, where the fluorinated phenyl group plays a key role in defining the chiral environment. |

Development of Asymmetric Transformations for Fluorinated Aldehydes

The development of novel asymmetric transformations for fluorinated aldehydes is an active area of research, driven by the increasing importance of organofluorine compounds. The unique electronic properties of fluorinated aromatic aldehydes like this compound make them interesting substrates for a variety of stereoselective reactions.

Research into the asymmetric synthesis of chromene derivatives has shown that 2,3-difluorobenzaldehyde can participate in one-pot, three-component reactions with malononitrile (B47326) and a phenol (B47542) derivative to yield chiral chromenes. nih.gov While this specific example did not report the enantioselectivity, it highlights the utility of difluorobenzaldehydes in multicomponent reactions, which are powerful tools for the rapid construction of complex molecules.

Furthermore, studies on the enzymatic reduction of halogenated benzaldehyde derivatives have demonstrated that substrates like 2,3-difluorobenzaldehyde can be converted to the corresponding chiral carbinols with high optical purity using yeast-derived pyruvate (B1213749) decarboxylase. researchgate.net This suggests that biocatalytic methods could be a highly effective approach for the enantioselective transformation of this compound.

Table 3: Asymmetric Transformations Applicable to Fluorinated Aldehydes

| Transformation | Catalyst/Reagent | Product Type | Significance |

| Asymmetric Aldol Reaction | Chiral organocatalysts (e.g., proline derivatives) or metal complexes. | Chiral β-hydroxy carbonyl compounds. | A fundamental C-C bond-forming reaction to build complex chiral architectures. |

| Asymmetric Allylation | Chiral Lewis acids or organocatalysts with allylic nucleophiles. | Chiral homoallylic alcohols. | Important building blocks for natural product synthesis. |

| Asymmetric Cyanosilylation | Chiral Lewis base or metal catalysts with trimethylsilyl (B98337) cyanide. | Chiral cyanohydrins. | Versatile intermediates that can be converted to α-hydroxy acids and β-amino alcohols. |

| Enzymatic Reductions | Dehydrogenases or other reductase enzymes. | Chiral alcohols. | Highly enantioselective and environmentally friendly method. |

Emerging Research Directions and Future Perspectives for Polyfluorinated Benzaldehydes

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of polyfluorinated aromatics has traditionally relied on methods that can be hazardous and may lack efficiency or selectivity, such as the Balz–Schiemann reaction or halogen exchange (halex) processes. dovepress.com The future of synthesizing compounds like 4-Ethyl-2,3-difluorobenzaldehyde is geared towards greener, more sustainable, and highly selective methodologies.

Modern research focuses on late-stage fluorination, where C-F bonds are introduced at a late step in a synthetic sequence. This approach is highly atom-economical and avoids the need to carry fluorinated moieties through multiple reaction steps. Key emerging strategies include:

Direct C-H Fluorination: Transition-metal-catalyzed C-H activation is a powerful tool for the direct substitution of hydrogen with fluorine. Silver(II) fluoride (B91410) has been shown to mediate the selective C-H fluorination of nitrogen heterocycles, a method that could be adapted for a range of substituted aromatics. dovepress.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for activating molecules to facilitate fluorination. vapourtec.com This method allows for reactions under mild conditions and has been successfully applied to the fluorodecarboxylation of drug-like molecules, offering a radical-based pathway to install fluorine. pharmaron.com Organic photocatalysts are particularly advantageous as they are inexpensive, environmentally friendly, and can be used in flow chemistry setups for scalable production. pharmaron.com

Nucleophilic Fluorination Reagents: While classic reagents like (diethylamino)sulfur trifluoride (DAST) are effective for converting aldehydes to difluoromethyl groups, research continues into developing safer and more selective nucleophilic fluorine sources. acs.org Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is one such reagent that acts as a "naked" fluoride source, useful for preparing alkyl fluorides from corresponding tosylates under mild conditions. acs.org

These advanced methods promise more efficient and environmentally benign pathways to polyfluorinated benzaldehydes, reducing reliance on hazardous reagents like antimony trifluoride (SbF3) and hydrogen fluoride (HF) used in traditional Swarts reactions. dovepress.com

Exploration of Unprecedented Reactivity Patterns Induced by Fluorine and Ethyl Substituents

The substitution pattern on an aromatic ring profoundly influences its chemical behavior. In this compound, the interplay between the two adjacent, strongly electron-withdrawing fluorine atoms and the electron-donating ethyl group creates a unique electronic environment that can lead to novel reactivity.

Activation of C-F Bonds: While the carbon-fluorine bond is the strongest in organic chemistry, its reactivity can be modulated by adjacent functional groups. dovepress.com Metabolic activation of atoms adjacent to a C-F bond can make it more susceptible to cleavage, a principle that could be exploited in synthetic and biological contexts. nih.gov

Influence on the Aldehyde Group: The powerful inductive effect of the ortho- and meta-fluorine atoms significantly increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity can be harnessed for various condensation and addition reactions. For instance, fluorinated benzaldehydes are known to participate readily in Claisen-Schmidt condensations to form chalcones, which are precursors to materials with interesting non-linear optical properties. rsc.org

Regioselectivity in Aromatic Substitution: The combined electronic effects of the fluorine and ethyl groups direct the regioselectivity of any further electrophilic or nucleophilic aromatic substitution reactions. This control is critical for building more complex molecular architectures. Boron-directed cycloaddition reactions, for example, have been shown to provide a mild and completely regiocontrolled route to fluoroalkyl-substituted aromatic compounds. acs.org

Future research will likely focus on leveraging these unique electronic properties to develop novel transformations and build complex molecular scaffolds that are otherwise difficult to access. The degradation of polyfluorinated compounds, which can proceed through the formation of fluorinated aldehydes and alcohols, also provides insight into potential reaction pathways. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for accelerating the design and development of new molecules and materials, reducing the need for costly and time-consuming trial-and-error experimentation. arxiv.org For polyfluorinated benzaldehydes, computational modeling offers predictive power across several key areas.

Reaction Prediction and Mechanism Elucidation: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. This allows chemists to predict the feasibility and outcome of a reaction before running it in the lab. For example, computational models can predict the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) of a molecule like this compound, offering insights into its reactivity. rsc.org

Property Prediction and Material Design: Computational screening can forecast the physical, chemical, and biological properties of novel compounds. This is particularly relevant in drug discovery and materials science. researchgate.net For instance, simulations can predict the binding affinity of a molecule to a protein target or its self-assembly characteristics for creating new materials. researchgate.net This approach has been used to calculate the non-linear optical properties of fluorinated chalcones, identifying them as promising materials. rsc.org

Spectroscopic Analysis: Interpreting complex spectroscopic data is often challenging. Computational modeling can accurately predict spectra (e.g., NMR, IR), aiding in the structural confirmation of newly synthesized compounds. uochb.cz

By integrating these predictive models, researchers can design more effective synthetic routes and rationally engineer molecules with desired therapeutic or material properties from the ground up. researchgate.netnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. beilstein-journals.org Flow chemistry offers enhanced safety, efficiency, and scalability, making it particularly suitable for the production of fluorinated compounds, which can involve hazardous reagents or highly energetic reactions. rsc.org

Enhanced Safety and Control: Many fluorination reactions, especially those using elemental fluorine (F2), are highly exothermic and difficult to control in large batch reactors. Flow microreactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. beilstein-journals.org

Handling of Hazardous Reagents: Flow chemistry is ideal for reactions involving toxic or explosive gases, such as those used in some fluoroalkylation processes. rsc.org The small internal volume of a flow reactor means that only a tiny amount of the hazardous material is present at any given moment.

Automation and Scalability: Automated flow synthesis platforms can perform multi-step reactions in a continuous, "telescoped" manner, integrating synthesis, work-up, and purification. google.com This reduces manual labor and allows for rapid optimization and library generation. pharmaron.com A process developed in a lab-scale flow reactor can often be scaled up to pilot and production levels with minimal re-optimization, significantly accelerating the path to manufacturing compounds like this compound. pharmaron.comgoogle.com

The combination of novel synthetic methods with automated flow platforms represents the future of manufacturing for complex molecules, enabling safer, greener, and more efficient production of valuable polyfluorinated building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.